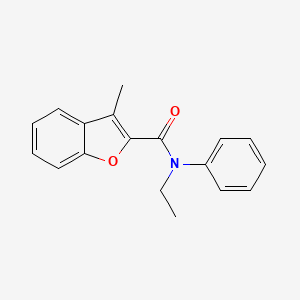

![molecular formula C18H23N3O4 B5560351 1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine](/img/structure/B5560351.png)

1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds, such as 1,1'-(2,5-distyryl-1,4-phenylene) dipiperidine, demonstrates the potential complexity and creativity required in developing “1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine”. These processes often involve palladium-catalyzed Suzuki coupling and other sophisticated synthetic routes, highlighting the intricate methodology in creating such compounds (Chen et al., 2014) (Kowitz & Wegner, 1997).

Molecular Structure Analysis

The molecular structure is critically defined by its nitro-phenylene core and dipiperidine linkage, contributing to its chemical behavior and interactions. The crystal structure of related nitrosopiperidine compounds provides insights into the potential spatial arrangement and conformations that “1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine” may adopt, offering a glimpse into the molecular geometry and electron distribution (Hemalatha & Nagarajan, 2010).

Chemical Reactions and Properties

Chemical reactions involving dipiperidine structures are often characterized by their reactivity towards various agents and conditions. For instance, the nitro group in such compounds can significantly influence their chemical behavior, participating in reactions such as nitrosation or acting as a substituent affecting the electronic environment (Alam, Saporoschetz, & Epstein, 1971).

Physical Properties Analysis

The physical properties of “1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine” can be inferred from studies on similar structures, where properties such as melting points, solubility, and crystalline behavior are of interest. These characteristics are determined by the compound’s molecular structure, particularly the influence of the nitro-phenylene and dipiperidine units on its physical state and behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are significantly influenced by the nitro group and the phenylene-dicarbonyl-dipiperidine backbone. The electron-withdrawing nature of the nitro group, coupled with the structural rigidity and electronic distribution of the phenylene-dicarbonyl linkage, dictates the compound’s participation in chemical reactions and its potential as a ligand or reactant in organic synthesis.

For more in-depth exploration and discussion on “1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine”, including its synthesis, structural characteristics, and chemical behavior, the following references are invaluable resources that offer detailed scientific insights:

科学的研究の応用

Imaging Materials and Polymer Science

A novel family of functionalized polystyrenes, susceptible to base-catalyzed β-elimination, has been reported. These polymers, including poly[(((((2-cyano-1,1-dimethylethyl)oxy)carbonyl)oxy)styrene], undergo facile and quantitative elimination of their side chain groups, a process susceptible to base catalysis. Imaging of these polymer systems utilized a derivative of 1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine as an amine photogenerator, showcasing its application in the development of base-sensitive imaging materials with enhanced thin-film properties (Urankar et al., 1997).

Cytochemical Applications

A novel p-nitrophenyl substituted ditetrazole, showcasing properties ideal for histochemical purposes, has been introduced. This compound permits the cytochemical visualization of enzymic activity sites in tissue sections, underlining its utility in biochemistry for detailed tissue analysis (Nachlas et al., 1957).

Molecular Diodes and Nano-actuators

Research on the 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule demonstrates charge-induced conformational switching and rectifying behavior. This application illustrates the potential of 1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine derivatives in creating programmable molecular diodes and nano-actuators controlled by external fields, contributing to advancements in nanotechnology and molecular electronics (Derosa et al., 2003).

Luminescence and Sensory Applications

A study on 1,1'-(2,5-distyryl-1,4-phenylene) dipiperidine (DPD) highlights a proton-triggered hypsochromic luminescent chromophore. Upon treatment with hydrochloric acid, DPD exhibits a significant hypsochromic shift in emission, indicating its potential as a switchable luminescent material. This application points to the compound's utility in developing sensory materials for detecting pH changes or specific chemicals (Chen et al., 2014).

特性

IUPAC Name |

[3-nitro-5-(piperidine-1-carbonyl)phenyl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c22-17(19-7-3-1-4-8-19)14-11-15(13-16(12-14)21(24)25)18(23)20-9-5-2-6-10-20/h11-13H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEBAZQANLNPGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Nitro-5-(piperidinocarbonyl)phenyl](piperidino)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indol-3-yl)ethanone](/img/structure/B5560273.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide](/img/structure/B5560276.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(2-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560291.png)

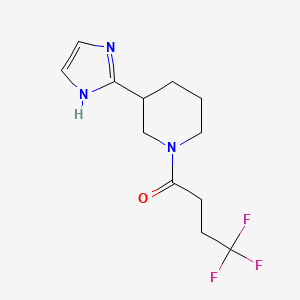

![1-(2-aminoethyl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5560292.png)

![(4aS*,8aR*)-2-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]decahydroisoquinoline](/img/structure/B5560294.png)

![3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)

![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5560316.png)

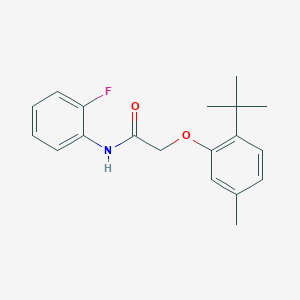

![3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)

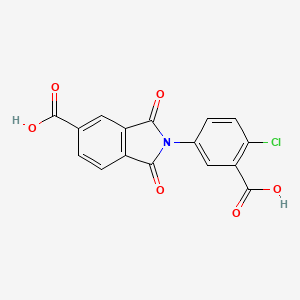

![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5560331.png)

![N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5560358.png)